Unraveling the Enigma: A Mechanistic Investigation of 5-Chloro-N3-(4-methoxybenzyl)pyridazine-3,4-diamine
Unraveling the Enigma: A Mechanistic Investigation of 5-Chloro-N3-(4-methoxybenzyl)pyridazine-3,4-diamine
An In-depth Technical Guide for Researchers in Drug Discovery
Abstract
This technical guide addresses the mechanism of action of the novel small molecule, 5-Chloro-N3-(4-methoxybenzyl)pyridazine-3,4-diamine. In the absence of direct published data on this specific compound, this document provides a comprehensive, hypothesis-driven framework for its mechanistic elucidation. Drawing from extensive literature on structurally related diaminopyridazine and diaminopyrimidine scaffolds, we postulate that this compound is a protein kinase inhibitor. This guide details the probable molecular interactions, the downstream cellular consequences, and a complete suite of robust experimental protocols to rigorously test this hypothesis. Our approach is designed to equip researchers with the necessary tools and rationale to systematically characterize this and other novel small molecules, ensuring scientific integrity and accelerating the drug discovery process.
Introduction: The Case for a Pyridazine-Diamine Scaffold as a Kinase Inhibitor
The 5-Chloro-N3-(4-methoxybenzyl)pyridazine-3,4-diamine possesses a diaminopyridazine core, a heterocyclic scaffold that is increasingly recognized for its potential in medicinal chemistry. While direct studies on this specific molecule are not publicly available, the broader family of diaminopyrimidines and related nitrogen-containing heterocycles has yielded a multitude of potent and selective protein kinase inhibitors.[1][2][3] These kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[4][5]
Our analysis of structurally analogous compounds suggests a high probability that 5-Chloro-N3-(4-methoxybenzyl)pyridazine-3,4-diamine functions as an ATP-competitive kinase inhibitor. Several key features of the molecule support this hypothesis:
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Aromatic Core: The pyridazine ring system can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket.
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Substituted Amine Groups: The diamine substitutions can be oriented to interact with specific amino acid residues within the active site, contributing to both potency and selectivity.
Given the prevalence of this mechanism among similar compounds, this guide will proceed under the working hypothesis that 5-Chloro-N3-(4-methoxybenzyl)pyridazine-3,4-diamine is a protein kinase inhibitor.
Postulated Mechanism of Action: ATP-Competitive Kinase Inhibition
Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental mechanism of signal transduction. Small molecule inhibitors can block this activity, thereby disrupting the downstream signaling cascade. The most common mechanism of kinase inhibition is competition with ATP for binding to the enzyme's active site.[6]
We propose that 5-Chloro-N3-(4-methoxybenzyl)pyridazine-3,4-diamine acts as a Type I kinase inhibitor, binding to the active conformation of a target kinase and preventing the binding of ATP.[6] The specific kinase target(s) remain to be identified, but candidates from literature on similar scaffolds include Monopolar spindle 1 (Mps1), Cyclin-Dependent Kinases (CDKs), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][7][8]
A Hypothetical Signaling Pathway: Inhibition of the Mps1 Kinase in Mitosis
To illustrate the potential downstream effects of inhibiting a kinase with a compound like 5-Chloro-N3-(4-methoxybenzyl)pyridazine-3,4-diamine, we will consider the example of Mps1, a key regulator of the spindle assembly checkpoint (SAC) during mitosis.[9][10] Inhibition of Mps1 can lead to premature anaphase entry, chromosome mis-segregation, and ultimately, cell death in cancer cells, which are often highly dependent on a functional SAC.[3][11]
Caption: Hypothetical signaling pathway of Mps1 inhibition.
Experimental Workflows for Mechanistic Elucidation
To validate the hypothesis that 5-Chloro-N3-(4-methoxybenzyl)pyridazine-3,4-diamine is a kinase inhibitor and to identify its specific target(s), a systematic experimental approach is required.
Workflow 1: Biochemical Kinase Inhibition Assay
The initial step is to determine if the compound can inhibit the activity of a purified kinase in a cell-free system. This is typically done using a high-throughput screening format against a panel of known kinases.
Caption: Generalized workflow for a biochemical kinase assay.
Detailed Protocol: In Vitro Kinase Inhibition Assay (Fluorescence-Based)
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Preparation:
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Prepare a stock solution of 5-Chloro-N3-(4-methoxybenzyl)pyridazine-3,4-diamine in 100% DMSO.
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Create a serial dilution of the compound in assay buffer.
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Prepare a solution of the purified kinase and a fluorescently labeled peptide substrate in assay buffer.
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Assay Execution:
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In a 384-well plate, add the kinase/substrate solution to each well.
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Add the serially diluted compound or DMSO (vehicle control) to the wells.
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Incubate at room temperature for 10-15 minutes.
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Initiate the kinase reaction by adding a solution of ATP.
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Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
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Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA).
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-
Data Acquisition and Analysis:
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Read the fluorescence signal on a plate reader. The signal will be proportional to the amount of phosphorylated substrate.
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Calculate the percent inhibition for each compound concentration relative to the DMSO control.
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Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
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Workflow 2: Cellular Target Engagement and Downstream Signaling
Once a potential kinase target is identified, the next step is to confirm that the compound engages the target in a cellular context and inhibits its downstream signaling pathway. Western blotting is a standard technique for this purpose.
Caption: Workflow for Western blot analysis of cellular signaling.
Detailed Protocol: Western Blot for Phospho-Substrate Analysis
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Cell Treatment and Lysis:
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Plate cancer cells (e.g., A549 lung cancer cells for Mps1) and allow them to adhere overnight.
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Treat the cells with various concentrations of 5-Chloro-N3-(4-methoxybenzyl)pyridazine-3,4-diamine for a specified duration (e.g., 2 hours).
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Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE and Western Blotting:
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Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
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Separate the proteins by size on an SDS-polyacrylamide gel.
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Transfer the separated proteins to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate overnight at 4°C.
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Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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-
Data Analysis:
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Quantify the band intensities using image analysis software.
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Normalize the phospho-substrate signal to a loading control (e.g., β-actin) or the total substrate protein to determine the extent of target inhibition.
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Quantitative Data Summary
The experiments described above will generate quantitative data that are essential for characterizing the potency and selectivity of the compound.
| Parameter | Description | Typical Value Range | Experimental Method |
| IC50 (Biochemical) | The concentration of the compound that inhibits 50% of the kinase's enzymatic activity in a cell-free assay. | nM to µM | Fluorescence-based kinase assay |
| EC50 (Cellular) | The concentration of the compound that produces 50% of the maximal effect in a cell-based assay (e.g., inhibition of substrate phosphorylation). | nM to µM | Western Blot, ELISA |
| GI50 (Growth Inhibition) | The concentration of the compound that inhibits the growth of a cancer cell line by 50%. | nM to µM | Cell viability assay (e.g., MTT, CellTiter-Glo) |
| Selectivity Index | The ratio of the IC50 value for an off-target kinase to the IC50 value for the primary target kinase. | >10-fold is desirable | Kinase panel screening |
Conclusion
While the precise molecular target and mechanism of action of 5-Chloro-N3-(4-methoxybenzyl)pyridazine-3,4-diamine remain to be definitively established, its chemical structure strongly suggests a role as a protein kinase inhibitor. This guide provides a robust, hypothesis-driven framework for the systematic investigation of this and other novel small molecules. By employing the detailed experimental workflows and analytical approaches outlined herein, researchers can efficiently elucidate the compound's mechanism of action, identify its molecular targets, and assess its therapeutic potential. This structured approach, grounded in the principles of scientific integrity and causality, is fundamental to the successful progression of novel compounds in the drug discovery pipeline.
References
-
Synthesis and biological activity of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents. PubMed. [Link]
-
Diaminopyridine-Based Potent and Selective Mps1 Kinase Inhibitors Binding to an Unusual Flipped-Peptide Conformation. ACS Medicinal Chemistry Letters. [Link]
-
Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. Journal of Medicinal Chemistry. [Link]
-
Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. PubMed. [Link]
-
Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1H,3H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5′-nucleotidase. Journal of Medicinal Chemistry. [Link]
-
Aminopyridine-Based c-Jun N-Terminal Kinase Inhibitors with Cellular Activity and Minimal Cross-Kinase Activity. Journal of Medicinal Chemistry. [Link]
-
Design, synthesis and biological evaluation of O-linked indoles as VEGFR-2 kinase inhibitors (I). Acta Pharmaceutica Sinica B. [Link]
-
Drug design, development and biological screening of pyridazine derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective. Journal of Medicinal Chemistry. [Link]
-
Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase. PubMed. [Link]
-
The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches. Molecules. [Link]
-
Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. Molecules. [Link]
-
Design, Synthesis and Comprehensive Investigations of Pyrrolo[3,4-d]pyridazinone-Based 1,3,4-Oxadiazole as New Class of Selective COX-2 Inhibitors. Molecules. [Link]
-
Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry. [Link]
-
Chemical Genetic Inhibition of Mps1 in Stable Human Cell Lines Reveals Novel Aspects of Mps1 Function in Mitosis. PLoS ONE. [Link]
-
Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. Archiv der Pharmazie. [Link]
-
Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies. Molecules. [Link]
-
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. [Link]
-
Utilization of kinase inhibitors as novel therapeutic drug targets: A review. ResearchGate. [Link]
-
Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry. [Link]
-
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules. [Link]
-
Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Understanding inhibitor resistance in Mps1 kinase through novel biophysical assays and structures. Journal of Biological Chemistry. [Link]
-
Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. PubMed. [Link]
-
Drug design for cyclin-dependent kinase 9 (CDK9) inhibitors in silico. Scientific Reports. [Link]
-
The Role of Kinase Inhibitors in Cancer Therapies. IntechOpen. [Link]
-
Mps1 inhibitors synergise with low doses of taxanes in promoting tumour cell death by enhancement of errors in cell division. npj Breast Cancer. [Link]
-
Review on the potential of 1,3,4-Oxadiazine derivatives: Synthesis, structure-activity relationship, and future prospects in drug development. European Journal of Medicinal Chemistry Reports. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Kinase Inhibitors in Cancer Therapies | IntechOpen [intechopen.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and biological activity of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Genetic Inhibition of Mps1 in Stable Human Cell Lines Reveals Novel Aspects of Mps1 Function in Mitosis | PLOS One [journals.plos.org]
- 10. Mps1 inhibitors synergise with low doses of taxanes in promoting tumour cell death by enhancement of errors in cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding inhibitor resistance in Mps1 kinase through novel biophysical assays and structures | bioRxiv [biorxiv.org]
